molecular formula C33H27OP B14910829 (2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14910829
M. Wt: 470.5 g/mol
InChI Key: NQUUKJBTVVEOQU-UHFFFAOYSA-N
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Description

(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a biphenyl backbone with a methoxyphenyl vinyl group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Suzuki–Miyaura Coupling: This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce ethyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and hydrogenation .

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s ability to form stable complexes with metals could be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.

Industry

In industry, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism by which (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart is its combination of a methoxyphenyl vinyl group and a diphenylphosphane moiety, which provides unique electronic and steric properties. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reaction efficiency and selectivity.

Properties

Molecular Formula

C33H27OP

Molecular Weight

470.5 g/mol

IUPAC Name

[2-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C33H27OP/c1-25(26-21-23-27(34-2)24-22-26)30-17-9-10-18-31(30)32-19-11-12-20-33(32)35(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,1H2,2H3

InChI Key

NQUUKJBTVVEOQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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